Unveiling the Therapeutic Potential of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid: A Technical Guide
Unveiling the Therapeutic Potential of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biological activities of the diterpenoid compound ent-11,16-Epoxy-15-hydroxykauran-19-oic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a complex tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds are known for their diverse and potent biological activities, making them attractive candidates for drug development. This guide focuses on the known natural sources of this specific compound, details established protocols for its isolation and purification, and explores its potential therapeutic applications based on available scientific literature.
Natural Sources
The primary documented natural source of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is the plant species Nouelia insignis, a member of the Asteraceae family.[1][2][] This plant is primarily found in the mountainous regions of the Yunnan and Sichuan provinces in China.[4] Additionally, ent-kaurane diterpenoids are widely distributed in the plant kingdom, with the Euphorbiaceae family also being a significant source of these compounds.[5][6] While specific quantitative yields of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid from these sources are not extensively reported in the literature, the isolation of a variety of ent-kaurane diterpenoids from Nouelia insignis has been documented.[4][7][8][9]
Table 1: Documented Natural Sources of ent-11,16-Epoxy-15-hydroxykauran-19-oic Acid and Related Compounds
| Family | Species | Compound Class | Reference |
| Asteraceae | Nouelia insignis | ent-kaurane diterpenoids | [4][7][8][9] |
| Euphorbiaceae | Various species | ent-kaurane diterpenoids | [5][6] |
| Annonaceae | Annona squamosa | ent-kaurane diterpenoids | [10] |
| Asteraceae | Coespeletia moritziana | ent-kaurane diterpenoids | [11] |
Experimental Protocols: Isolation and Purification
3.1. Plant Material Collection and Preparation
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Collect the aerial parts (leaves and stems) of Nouelia insignis.
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Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
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Grind the dried plant material into a coarse powder using a mechanical grinder.
3.2. Extraction
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Macerate the powdered plant material with methanol (B129727) (MeOH) or a mixture of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) at room temperature for an extended period (e.g., 3 x 24 hours).[11]
-
Alternatively, perform reflux extraction with methanol for a more efficient extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.3. Fractionation
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
The diterpenoid-rich fraction is typically found in the less polar to moderately polar fractions (e.g., CHCl₃ and EtOAc).
3.4. Chromatographic Purification
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Subject the active fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[11]
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the combined fractions using repeated column chromatography, including normal-phase and reversed-phase (C18) silica gel, and Sephadex LH-20 gel filtration.[9]
-
Final purification can be achieved by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure ent-11,16-Epoxy-15-hydroxykauran-19-oic acid.[9]
3.5. Structure Elucidation
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The structure of the isolated compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
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Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups.
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X-ray Crystallography: To determine the absolute configuration of the molecule.[4]
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Caption: General workflow for the isolation of ent-kaurane diterpenoids.
Biological Activities and Potential Signaling Pathways
ent-11,16-Epoxy-15-hydroxykauran-19-oic acid and related ent-kaurane diterpenoids have demonstrated a range of promising biological activities, including antibacterial and anticancer properties.[5]
4.1. Antibacterial Activity
ent-kaurane diterpenoids have shown significant activity against various bacteria, including oral pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[12][13] The proposed mechanism of action involves the disruption of the bacterial cell wall and membrane integrity.[13] These compounds can also interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, and disrupt mature biofilms.[13]
4.2. Anticancer Activity
While direct studies on the anticancer mechanism of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid are limited, extensive research on the closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, provides valuable insights into a probable mechanism of action. This related compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[14] The apoptotic process is believed to be mediated through the intrinsic or mitochondrial pathway.
The proposed signaling pathway involves the following key events:
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Induction of Oxidative Stress: The compound may lead to an increase in intracellular reactive oxygen species (ROS).
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Modulation of Bcl-2 Family Proteins: It can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.
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Mitochondrial Membrane Depolarization: The altered balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential.
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Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.
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Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.
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Inhibition of NF-κB Pathway: The compound may also inhibit the pro-survival NF-κB signaling pathway, further promoting apoptosis.
Caption: Hypothetical apoptosis signaling pathway of ent-kaurane diterpenoids.
Conclusion
ent-11,16-Epoxy-15-hydroxykauran-19-oic acid represents a promising natural product with potential therapeutic applications in the fields of antibacterials and oncology. Its presence in readily available plant sources like Nouelia insignis makes it an accessible target for further research and development. The methodologies outlined in this guide provide a framework for its isolation and purification, while the elucidated biological activities and potential signaling pathways offer a starting point for more in-depth pharmacological investigations. Further studies are warranted to fully characterize its efficacy and mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ent-11,16-Epoxy-15-hydroxykauran-19-oic acid | CAS:77658-46-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ent-11α,16α-epoxy-15α-hydroxykauran-19-oic acid | 77658-46-9 | CDA65846 [biosynth.com]
- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting methicillin-resistant Staphylococcus aureus: The comprehensive action of ent-kaurane diterpenoids on bacterial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
